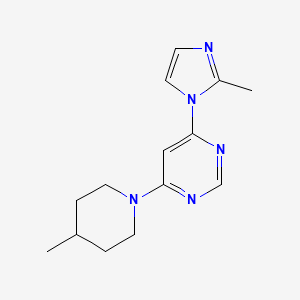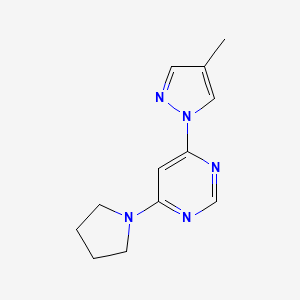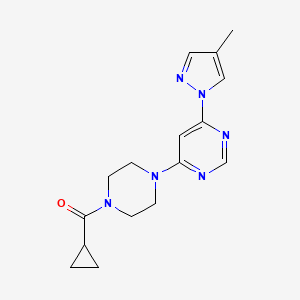![molecular formula C12H15N5O B6441658 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine CAS No. 2548977-08-6](/img/structure/B6441658.png)
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine” is a pyrimidine-derived polycyclic nitrogen heterocycle . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The pyrazole ring is substituted with a methyl group .
Synthesis Analysis
The synthesis of such compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . The synthesis of new ligands that retain the tridentate mode of coordination but combine different azaheteroaromatic fragments in one molecule is important . This allows one to influence the electronic and spatial structure of coordination compounds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring attached to a pyrazole ring. The pyrazole ring is substituted with a methyl group . This structure is part of a larger class of compounds known as N,N,N-tridentate ligands, which are of interest for the synthesis of transition metal coordination compounds .Chemical Reactions Analysis
The pyrimidine ring in this compound acts as the central azine fragment in the trinuclear backbone . This is due to the possibility of further functionalization of such compounds – pyrimidine 2,4 (6)-diheteroaryl derivatives . It is known that nucleophilic substitution and cross-coupling reactions occur more readily on the pyrimidine versus the pyridine ring .Applications De Recherche Scientifique
Catalysis Applications
The compound has been utilized as a catalyst in organic synthesis. Specifically, it has been employed for the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives are synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes. The methodology offers several promising features, including high yields, short reaction times, and the ability to perform the reaction in a solvent-free environment .
Antileishmanial and Antimalarial Evaluation
While there is no direct evidence for its antileishmanial or antimalarial properties, the compound’s heterocyclic structure warrants investigation. Computational studies, such as molecular docking, could predict its interactions with relevant biological targets .
Imidazole-Containing Compounds
Considering its morpholine moiety, the compound might be useful in designing imidazole-containing derivatives. Imidazoles have diverse therapeutic applications, including antifungal, antibacterial, and antiparasitic activities. Researchers could explore its potential in this context .
Drug Delivery Systems
Given its morpholine ring, the compound could serve as a building block for drug delivery systems. Morpholine-based molecules have been used to enhance drug solubility, stability, and bioavailability. Investigating its role in targeted drug delivery could be valuable .
Photodegradation of Dyes
Considering its aromatic components, the compound might participate in photodegradation processes. Researchers could investigate its ability to degrade organic dyes under UV light, potentially contributing to wastewater treatment .
Mécanisme D'action
Target of Action
Similar compounds with a pyrazole core have been known to interact with various targets, including the ret (c-ret) receptor . The RET receptor plays a crucial role in cell growth and differentiation .
Mode of Action
It’s worth noting that similar pyrazole-bearing compounds have shown to inhibit their targets selectively . For instance, BLU-667, a similar compound, has been shown to selectively inhibit RET, thereby disrupting cell signaling .
Biochemical Pathways
Inhibition of the ret receptor, as seen with similar compounds, can disrupt various cellular processes, including cell growth and differentiation .
Pharmacokinetics
Similar compounds are known to have good solubility in dmso , which could potentially impact their bioavailability.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a similar compound, displayed superior antipromastigote activity .
Propriétés
IUPAC Name |
4-[6-(4-methylpyrazol-1-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-10-7-15-17(8-10)12-6-11(13-9-14-12)16-2-4-18-5-3-16/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZQNPRSKAHIOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-[4-(2-methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441588.png)
![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)
![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)
![2,6-dimethyl-4-[6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B6441604.png)

![4-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]thiomorpholine](/img/structure/B6441617.png)
![3-{4-[(1-methyl-2-oxo-1,2-dihydropyridin-4-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441628.png)
![5-fluoro-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B6441630.png)
![2-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441637.png)
![6-[4-(1,1-dioxo-1??,2-benzothiazol-3-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B6441640.png)
![2-(azetidin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B6441642.png)

